

2-Chloro-4-methylquinoline as a synthetic building block

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Compound of Interest

Compound Name: 2-Chloro-4-methylquinoline

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An In-Depth Guide to the Application of **2-Chloro-4-methylquinoline** as a Versatile Synthetic Building Block

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure serves as a robust anchor for projecting functional groups into three-dimensional space, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a vast spectrum of biological activities, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.^{[1][2][3]} A significant portion of modern drug discovery, particularly in oncology, focuses on quinoline-based molecules as potent kinase inhibitors.^{[4][5][6]}

Within this important class of heterocycles, **2-Chloro-4-methylquinoline** (also known as 2-Chlorolepidine) emerges as a particularly valuable and versatile synthetic intermediate. Its chemical properties are defined by the interplay between the electron-withdrawing nitrogen atom and the strategically placed chlorine atom at the C2 position. This arrangement activates the C2 position for a variety of transformations, making it an ideal starting point for the synthesis of complex molecular architectures. The chlorine atom acts as an excellent leaving

group, enabling facile diversification through cross-coupling and nucleophilic substitution reactions.

This guide provides an in-depth exploration of **2-Chloro-4-methylquinoline** as a synthetic building block. We will move beyond simple procedural lists to explain the underlying principles and rationale for key transformations, providing researchers with the knowledge to not only replicate but also adapt and innovate.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ ClN	
Molecular Weight	177.63 g/mol	
CAS Number	634-47-9	
Appearance	Powder	
SMILES	Cc1cc(Cl)nc2cccc12	
Hazard Codes	H315, H319, H335 (Skin, Eye, & Respiratory Irritant)	

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for constructing C-C and C-N bonds, a topic recognized with the 2010 Nobel Prize in Chemistry.^[7] For a substrate like **2-chloro-4-methylquinoline**, these reactions provide a predictable and high-yielding pathway to introduce aryl, heteroaryl, and amino functionalities, which are crucial for tuning the electronic and pharmacological properties of the final compounds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

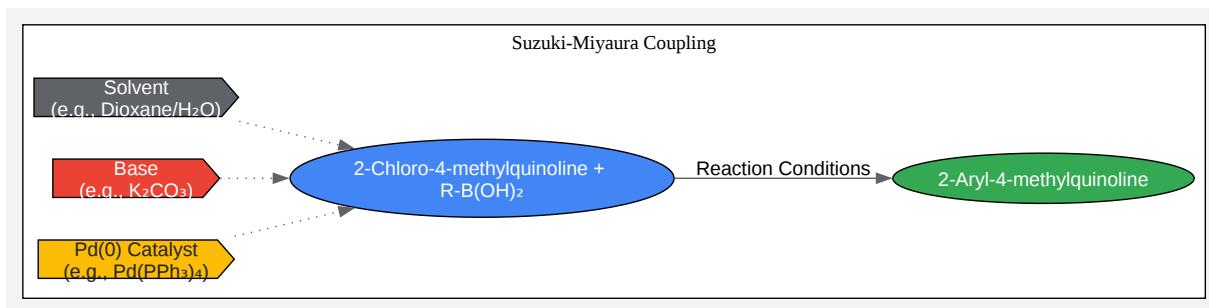
The Suzuki-Miyaura reaction is the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide.^[8] It is renowned for its mild reaction

conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-chlorine bond of **2-chloro-4-methylquinoline**, forming a Pd(II) intermediate.[8]
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K_2CO_3 , K_3PO_4), which activates the boronic acid.
- **Reductive Elimination:** The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][8]

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.



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Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Synthesis of 2-(4-methoxyphenyl)-4-methylquinoline

This protocol is a representative example adapted from general procedures for Suzuki couplings.[\[8\]](#)[\[9\]](#)[\[10\]](#)

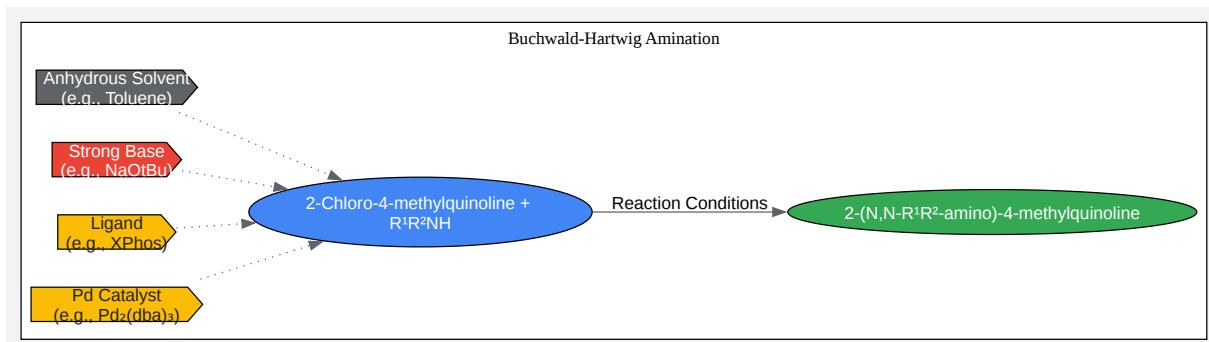
- Reagent Preparation: To an oven-dried Schlenk flask, add **2-chloro-4-methylquinoline** (1.0 mmol, 177.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.5 mmol, 345.5 mg).
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 mmol, 34.7 mg). The use of a pre-catalyst is standard; the active Pd(0) species is generated *in situ*.
- Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe. The water is essential for the transmetalation step with the boronic acid.
- Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-4-methylquinoline.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[\[11\]](#)[\[12\]](#) This transformation has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals. For **2-chloro-4-methylquinoline**, it provides direct access to 2-aminoquinoline derivatives, key pharmacophores in many biologically active molecules.[\[13\]](#)[\[14\]](#)

Causality and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling but with key differences.[11]

- Oxidative Addition: Pd(0) inserts into the C-Cl bond.
- Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step and the subsequent reductive elimination.[11][15]
- Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.



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Caption: General scheme of a Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Synthesis of 4-methyl-N-phenylquinolin-2-amine

This protocol uses a modern catalyst system for efficient C-N coupling.[13]

- Reagent Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube. Add the palladium catalyst, for example, a G3 pre-catalyst like (XPhos)Pd G3 (0.02 mmol).
- Reactant Addition: Add **2-chloro-4-methylquinoline** (1.0 mmol, 177.6 mg) and aniline (1.1 mmol, 102.4 mg).
- Solvent Addition: Add anhydrous, degassed toluene (5 mL).
- Reaction: Seal the tube and heat the mixture at 100 °C for 4-8 hours. The use of a sterically hindered, electron-rich phosphine ligand like XPhos is crucial for achieving high yields with chloro-heteroarenes.
- Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
- Purification: Purify the residue by flash chromatography on silica gel to afford the desired 2-aminoquinoline product.

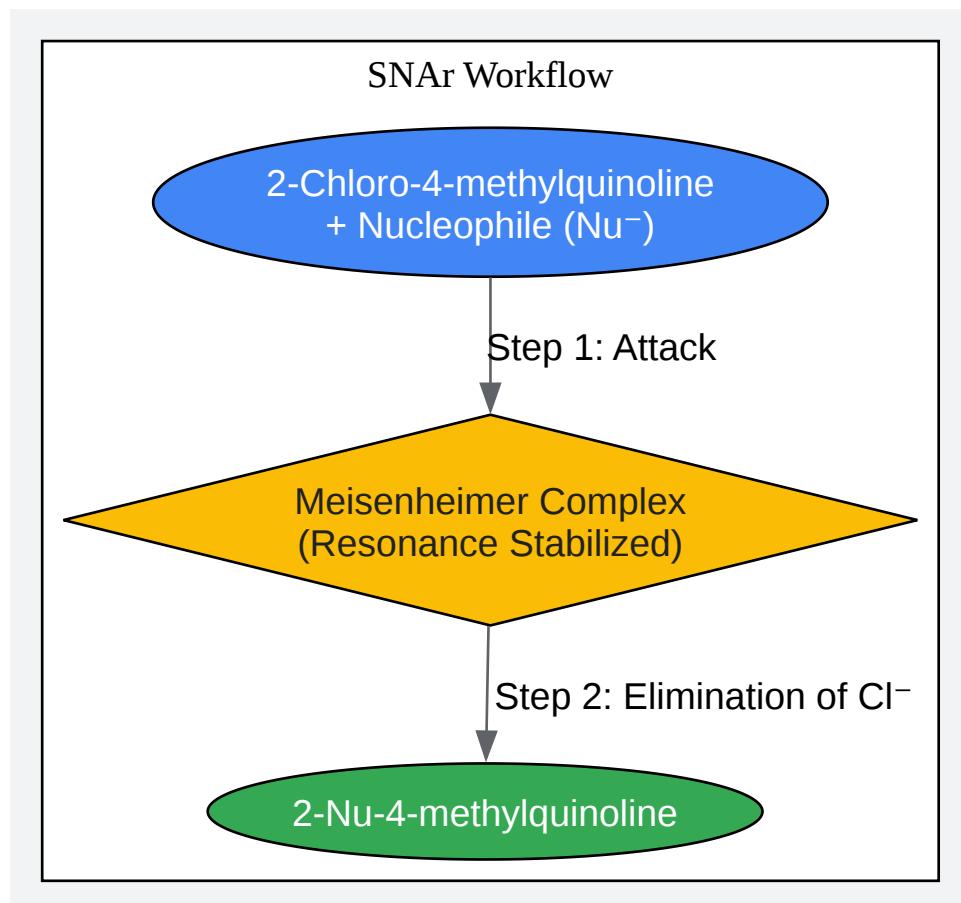
Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings.^[16] The quinoline system is primed for this reaction due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex). While palladium catalysis is powerful, SNAr offers a complementary, often more economical, route for introducing nucleophiles like alkoxides, thiolates, and amines, particularly when the nucleophile is highly reactive.

Causality and Mechanistic Insight: The SNAr mechanism is a two-step process:

- Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the C2 position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor.
- Leaving Group Departure: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The reactivity of haloquinolines in SNAr generally follows the order 4-halo > 2-halo, as the intermediate from attack at C4 is often more stable.[17][18] However, the C2 position remains sufficiently activated for substitution under appropriate conditions.[19]



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Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Protocol: Synthesis of 2-methoxy-4-methylquinoline

This protocol describes a classic SNAr reaction with an alkoxide nucleophile.[20]

- Nucleophile Generation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.5 mmol, 34.5 mg) in anhydrous methanol (10 mL) under an inert atmosphere. This *in situ* preparation generates a fresh, highly reactive solution of sodium methoxide.

- Reactant Addition: Once all the sodium has dissolved, add a solution of **2-chloro-4-methylquinoline** (1.0 mmol, 177.6 mg) in methanol (5 mL) to the sodium methoxide solution.
- Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-10 hours. Monitor the reaction by TLC.
- Work-up: Cool the mixture to room temperature. Carefully neutralize the excess base with a few drops of acetic acid. Remove the methanol under reduced pressure.
- Extraction: Redissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and evaporate the solvent. The resulting crude product can be purified by crystallization or column chromatography if necessary.

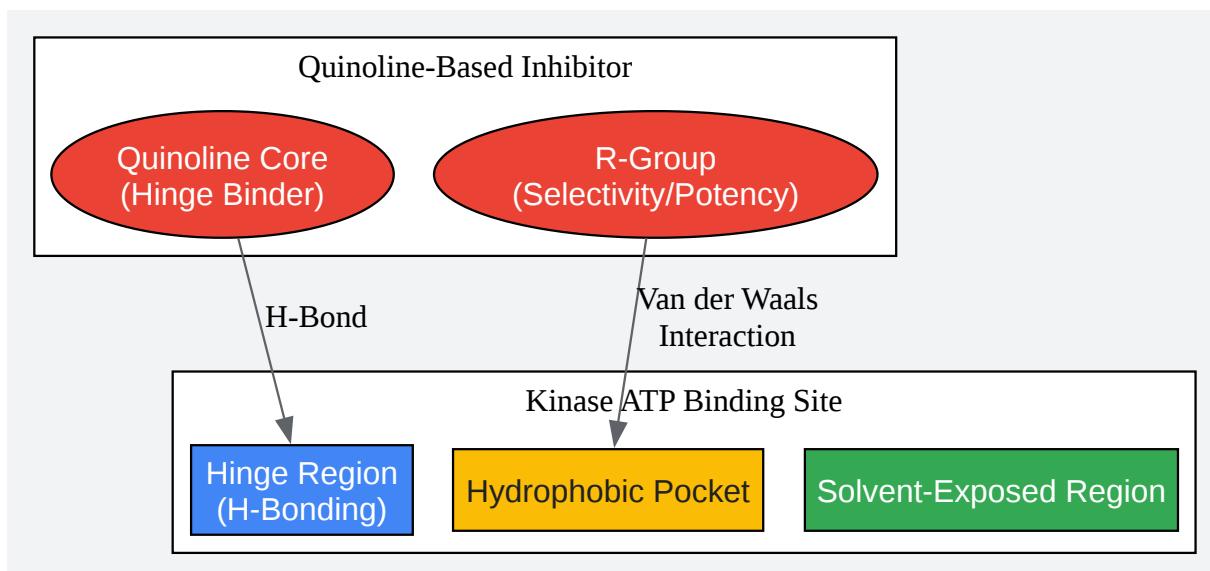
Part 3: Application in Drug Discovery - Targeting Kinase Pathways

The functionalized 4-methylquinoline core derived from the starting block is a cornerstone of modern targeted cancer therapy.^{[4][5][21]} Many FDA-approved drugs and clinical candidates for treating various cancers are kinase inhibitors, and a significant number of them feature a quinoline or quinazoline scaffold.^{[4][5][21][22]}

The Role of Kinase Inhibitors: Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating proteins. In many cancers, specific kinases become constitutively active due to mutations, leading to uncontrolled cell growth and proliferation. Kinase inhibitors are small molecules designed to block the ATP-binding site of these rogue kinases, thereby shutting down the aberrant signaling pathway.^[23]

The 2-substituted-4-methylquinoline scaffold is an excellent mimic of the adenine portion of ATP. The nitrogen at position 1 acts as a crucial hydrogen bond acceptor, anchoring the inhibitor in the "hinge region" of the kinase's ATP pocket. The diversifiable C2 position, made accessible through the reactions described above, allows for the introduction of various groups

that can extend into other regions of the binding site, granting both potency and selectivity for the target kinase.[6][23]



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